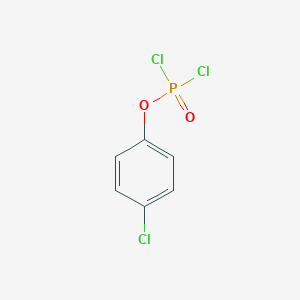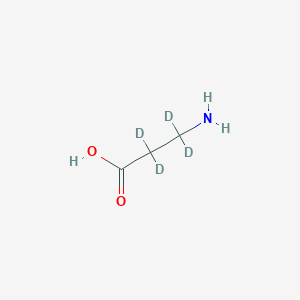
3-Amino-2,2,3,3-Tetradeuteriopropansäure
Übersicht
Beschreibung
3-Amino-2,2,3,3-tetradeuteriopropanoic acid (ATPA) is a naturally occurring amino acid that has recently been gaining attention due to its potential therapeutic applications. ATPA is a derivative of the amino acid alanine, and has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Therapeutische Anwendungen
Aminosäuren, die Bausteine von Peptiden und Proteinen, sind unverzichtbare Chemikalien, die der Körper für einen optimalen Stoffwechsel und eine einwandfreie Körperfunktion benötigt . Sie spielen wichtige Rollen im Körper, z. B. bei der Proteinsynthese und als Vorstufen bei der Produktion von Sekundärstoffwechselprodukten .
Krankheitsvorbeugung
Aminosäure-Oxygenasen spielen auch wichtige metabolische Rollen, z. B. bei der Vorbeugung von Krankheiten . Daher sind Aminosäuren und ihre Oxygenasen, die aus verschiedenen Organismen isoliert wurden, potenzielle Kandidaten für die Behandlung von Krankheiten wie Krebs, Entzündungen sowie als antibakterielle Mittel .
Klinische Forschung und Anwendungen
Die Verwendung von Aminosäuren in der Medizin wird heute mithilfe klinischer Forschung und Anwendungen weiter erforscht . Sie sind essentiell für die Synthese von Proteinen und Vorstufen bei der Bildung von Sekundärstoffwechselprodukten .
Strukturmodifikation von Naturprodukten
Aminosäuren sind in Wasser sehr gut löslich und haben eine große Bandbreite an Aktivitäten. Die Einführung von Aminosäuren in Naturprodukte soll die Leistung dieser Produkte verbessern und ihre Nebenwirkungen minimieren .
Synthese von Arzneimittel-Derivaten
Die Strukturen von Aminosäuren sind einfach und vielfältig, und ihre pharmakologischen Aktivitäten sind umfangreich. Diese Eigenschaften werden häufig bei der Arzneimittelsynthese und der Strukturmodifikation eingesetzt .
Antitumor-Effekte
Eine Reihe von PD-Aminosäurederivaten wurde durch Modifizierung der 3-Hydroxylgruppe von Panaxadiol synthetisiert und ihre Aktivität gegen ein Panel von humanen Tumorzelllinien bewertet. Alle Aminosäurederivate zeigten eine stärkere antiproliferative Aktivität als PD gegenüber dem Wachstum verschiedener Krebszellen in vitro .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-2,2,3,3-tetradeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMIRNVEIXFBKS-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

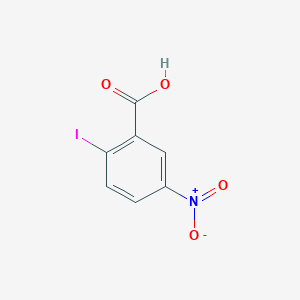
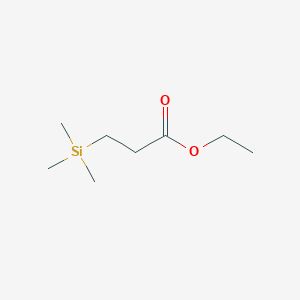
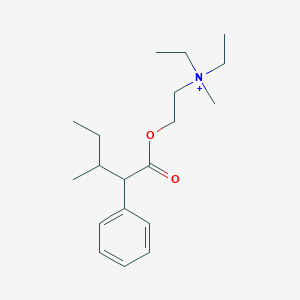

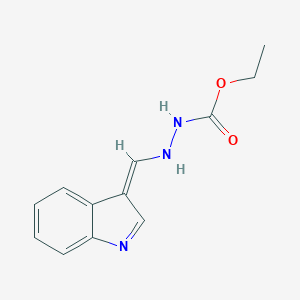
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)
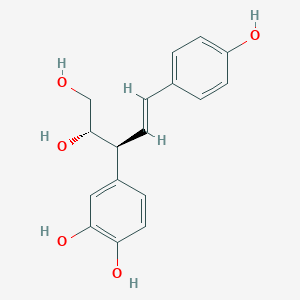
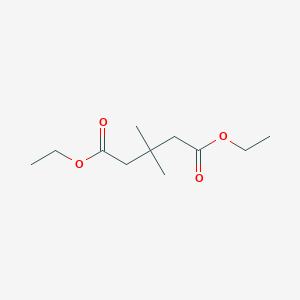

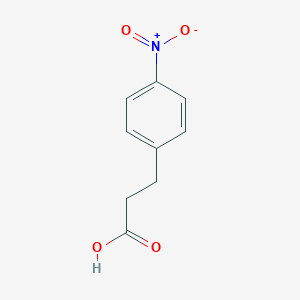
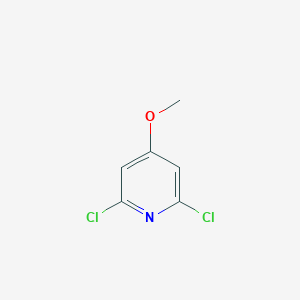
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
